An In-depth Technical Guide to 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol: Structure, Properties, and Potential Applications
A Note to the Reader: Comprehensive searches for the chemical compound "1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol" have not yielded specific information on its synthesis, properties, or applications in publicly available scientific literature or chemical databases. This suggests that the compound may be a novel chemical entity, a specialized intermediate not widely reported, or a misnomer.
This guide, therefore, adopts a theoretical and predictive approach, grounded in established principles of organic chemistry. By dissecting the constituent functional groups and structural motifs of the proposed molecule, we can infer its likely chemical behavior, potential synthetic routes, and plausible areas of application. This document is intended for researchers, scientists, and drug development professionals who are engaged in the design and synthesis of new chemical entities.
Deconstructing the Molecular Architecture
The IUPAC name "1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol" describes a multifunctional aliphatic compound. A systematic analysis of its name reveals the following key structural features:
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Parent Chain: A five-carbon pentane chain.
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Primary Functional Groups:
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An alcohol (-OL) at position 2.
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A bromo (-Bromo) group at position 1.
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A hydroxyimino (-hydroxyimino) group, also known as an oxime, at position 5.
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Substitution: Two methyl groups (-dimethyl) at position 4.
Based on this, the chemical structure can be confidently drawn as:
Physicochemical Properties: A Predictive Analysis
While empirical data is unavailable, we can predict the key physicochemical properties of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H14BrNO2 | Derived by counting the atoms in the predicted structure. |
| Molecular Weight | Approximately 224.09 g/mol | Calculated from the molecular formula. |
| Polarity | Polar | The presence of hydroxyl, bromo, and hydroxyimino groups introduces significant polarity. |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The polar functional groups will facilitate dissolution in polar solvents. The hydrocarbon backbone may limit aqueous solubility. |
| Boiling Point | Elevated | Hydrogen bonding capabilities of the hydroxyl and hydroxyimino groups will lead to a higher boiling point compared to non-functionalized alkanes of similar molecular weight. |
| Chirality | Chiral at Carbon-2 | The carbon atom bearing the hydroxyl group is attached to four different substituents, making it a stereocenter. The molecule can exist as (R) and (S) enantiomers. The oxime can also exhibit E/Z isomerism. |
Proposed Synthetic Strategies
The synthesis of this molecule would likely involve a multi-step pathway, leveraging known organic transformations. A plausible retrosynthetic analysis suggests a key intermediate: a ketone that can be converted to the oxime.
Retrosynthetic Analysis
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1-Bromo-5-hydroxy-4,4-dimethylpentan-2-one
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To a stirred solution of 4,4-dimethylpent-1-en-5-one in a 1:1 mixture of DMSO and water at 0 °C, add N-bromosuccinimide (NBS) portion-wise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Purify by column chromatography to yield the bromohydrin.
Causality behind Experimental Choices: The use of NBS in aqueous DMSO is a standard method for halohydrin formation from alkenes. The regioselectivity is driven by the formation of a bromonium ion intermediate, followed by nucleophilic attack by water at the more substituted carbon.
Step 2: Synthesis of 1-Bromo-4,4-dimethylpentan-2,5-dione
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Dissolve the bromohydrin from the previous step in dichloromethane (DCM).
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Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
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Extract the product with DCM, dry, and concentrate under reduced pressure.
Causality behind Experimental Choices: Dess-Martin periodinane is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without affecting other functional groups.
Step 3: Synthesis of 1-Bromo-5-hydroxyimino-4,4-dimethylpentan-2-ol
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Dissolve the diketone in ethanol.
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Add a solution of hydroxylamine hydrochloride (2.2 equivalents) and pyridine (2.2 equivalents) in ethanol.
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Reflux the mixture for 4 hours.
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Cool the reaction mixture and remove the solvent in vacuo.
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Redissolve the residue in ethyl acetate and wash with dilute HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer and purify by chromatography to isolate the target compound.
Causality behind Experimental Choices: Hydroxylamine reacts with ketones to form oximes. Pyridine is used as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride. Using a slight excess of the oximation reagents can help drive the reaction to completion.
Potential Applications in Research and Drug Development
The unique combination of functional groups in 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol suggests several potential areas of application:
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Medicinal Chemistry:
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Enzyme Inhibitors: The oxime moiety is a known pharmacophore in various enzyme inhibitors. The molecule could be explored as a scaffold for developing inhibitors of proteases, kinases, or other enzymes.
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Prodrugs: The hydroxyl group could be esterified to create prodrugs with modified pharmacokinetic properties.
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Organic Synthesis:
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Versatile Intermediate: The bromo group can be displaced by a variety of nucleophiles, and the oxime can be reduced to an amine or hydrolyzed back to a ketone, making this molecule a potentially versatile building block for the synthesis of more complex molecules.
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Materials Science:
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The presence of multiple polar functional groups could impart interesting properties for the development of novel polymers or coordination compounds.
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Characterization and Analytical Methods
Should this compound be synthesized, a full suite of analytical techniques would be required to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Distinct signals for the methyl protons, the methylene protons adjacent to the bromine and the oxime, the methine proton of the alcohol, and the hydroxyl and oxime protons. |
| ¹³C NMR Spectroscopy | Signals corresponding to the seven carbon atoms in their unique chemical environments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol and oxime, the C=N stretch of the oxime, and the C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. |
| Chiral HPLC | Separation of the (R) and (S) enantiomers if a chiral stationary phase is used. |
Safety and Handling
While specific toxicity data is not available, the presence of a bromo group suggests that the compound should be handled as a potential irritant and lachrymator. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion and Future Directions
1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol represents an intriguing, albeit currently theoretical, chemical structure. The predictive analysis presented in this guide suggests that it is a synthetically accessible molecule with potential applications in medicinal chemistry and as a versatile synthetic intermediate.
Future work would involve the experimental validation of the proposed synthetic routes, full spectroscopic and analytical characterization of the compound, and exploration of its reactivity and biological activity. The insights gained from such studies would contribute to the broader landscape of organic chemistry and drug discovery.
References
As this is a theoretical guide for a novel compound, direct references are not applicable. The principles and reactions discussed are fundamental concepts in organic chemistry and can be found in standard textbooks and reference materials, such as:
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Patai, S. (Ed.). (1997). The Chemistry of Halides, Pseudo-Halides and Azides. John Wiley & Sons.
- Rappoport, Z. (Ed.). (2008). The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. John Wiley & Sons.
